molecular formula C15H22ClN3 B2759811 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine CAS No. 1284283-28-8

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine

Cat. No.: B2759811
CAS No.: 1284283-28-8
M. Wt: 279.81
InChI Key: FUCZOJDVIVCBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further substituted with a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine typically involves the reaction of 4-chlorophenylpiperazine with piperidine. One common method is the nucleophilic substitution reaction where 4-chlorophenylpiperazine is reacted with piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Lacks the piperidinyl group, leading to different chemical and biological properties.

    4-(4-Chlorophenyl)-1-piperazinylbutane: Contains a butane linker instead of a piperidinyl group.

    1-(4-Fluorophenyl)-4-(piperidin-4-yl)piperazine: Substitution of chlorine with fluorine alters its reactivity and interactions.

Uniqueness

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine is unique due to the presence of both the chlorophenyl and piperidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-4-piperidin-4-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3/c16-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-17-8-6-15/h1-4,15,17H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCZOJDVIVCBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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